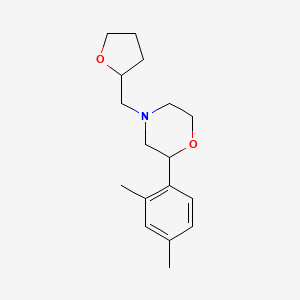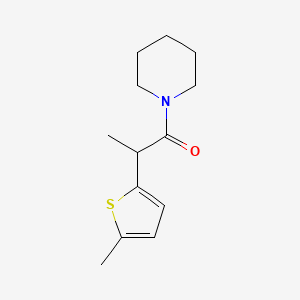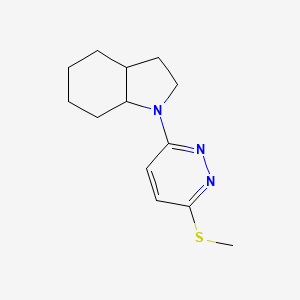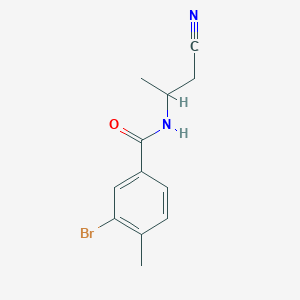
2-(2,4-Dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine, commonly known as DMOM, is a synthetic compound that belongs to the morpholine class of chemicals. It is a white crystalline powder that is soluble in water and has a molecular weight of 299.42 g/mol. DMOM has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of DMOM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. DMOM has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMOM has also been found to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of damaged or misfolded proteins. Furthermore, DMOM has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses, and modulate the expression of various genes involved in cell growth and differentiation. DMOM has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
DMOM has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity using standard techniques. DMOM has also been shown to have low toxicity and is well-tolerated by cells and organisms. However, DMOM has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, DMOM has not been extensively studied in vivo, and its potential side effects and toxicity in animals and humans are not well-known.
Future Directions
There are several future directions for the study of DMOM. One potential direction is the further characterization of its mechanism of action and its interactions with various cellular targets. Another potential direction is the development of more potent and selective analogs of DMOM for use in therapeutic applications. Furthermore, the potential applications of DMOM in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation. Overall, the study of DMOM has the potential to lead to the development of new and effective therapies for a variety of diseases.
Synthesis Methods
DMOM can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with morpholine in the presence of a catalyst, followed by the addition of oxolane-2-methanol. The final product is obtained by purification through recrystallization. The purity of DMOM can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Scientific Research Applications
DMOM has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. DMOM has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, DMOM has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). DMOM has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-5-6-16(14(2)10-13)17-12-18(7-9-20-17)11-15-4-3-8-19-15/h5-6,10,15,17H,3-4,7-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJUIYIUYQFXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)CC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)

![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)